Ethyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-hydroxynicotinate
Description
Ethyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-hydroxynicotinate is a nicotinic acid derivative characterized by a pyridine core substituted with a hydroxyl group at position 2, a cyano group at position 5, and a thioether-linked 4-acetylphenylamino-oxoethyl moiety at position 4. The ethyl ester at position 3 enhances its lipophilicity, while the hydroxyl group may improve aqueous solubility compared to methylated analogs.
Properties
IUPAC Name |
ethyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-3-27-19(26)15-8-13(9-20)18(22-17(15)25)28-10-16(24)21-14-6-4-12(5-7-14)11(2)23/h4-8H,3,10H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZWPOYLFOLJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-hydroxynicotinate, identified by its CAS number 894029-80-2, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 454.5 g/mol. The compound features a complex structure that includes a hydroxynicotinate moiety, which is known for various pharmacological activities.
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer progression and inflammation. For instance, it acts as an inhibitor of tau-protein kinase (EC 2.7.11.26), which is implicated in neurodegenerative diseases .
- Antioxidant and Anti-inflammatory Properties : Research indicates that this compound exhibits significant antioxidant activity by reducing oxidative stress markers such as nitric oxide (NO) and reactive oxygen species (ROS) .
- Pro-apoptotic Effects : The compound has demonstrated pro-apoptotic activity in various cancer cell lines, suggesting its potential use in cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| COX-1 Inhibition | Not specified | |
| COX-2 Inhibition | 0.04 - 0.14 | |
| TNF-α Inhibition | 0.96 - 11.14 | |
| IL-6 Inhibition | 0.96 - 11.14 | |
| Pro-apoptotic in HepG2 cells | Not specified |
Case Study 1: Anti-inflammatory Activity
A study conducted on RAW 264.7 macrophages demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 when activated by lipopolysaccharides (LPS). The results indicated that the compound's anti-inflammatory effects were comparable to established anti-inflammatory drugs like celecoxib .
Case Study 2: Anticancer Potential
In vitro assays revealed that the compound exhibited potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2). The pro-apoptotic effects were attributed to its ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, including pyrimidinones, dihydropyridines, and other nicotinic acid derivatives. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations: The target compound differs from Compound 15 () by replacing the benzylpiperidinyl group with a 4-acetylphenyl-thioether and introducing a hydroxyl group, which may enhance polarity . Compared to 2d (), the target features a nicotinate core instead of a pyrimidinone, with a hydroxyl group likely improving hydrogen-bonding capacity . AZ331 () adopts a dihydropyridine scaffold, which confers conformational flexibility but reduces aromaticity compared to the rigid pyridine system in the target compound .
Synthesis Insights :
- The synthesis of similar compounds often involves S-alkylation (e.g., ) or nucleophilic substitution (e.g., ). For example, 2d was synthesized via S-alkylation followed by cyclization in concentrated sulfuric acid, yielding 83.9% . The target compound may follow analogous steps, with the hydroxyl group introduced via hydrolysis or direct substitution.
Physicochemical Properties :
- Melting Points : The target compound’s melting point is unreported, but analogs like 2d and Compound 15 show high melting points (>170°C), suggesting crystalline stability .
- Solubility : The hydroxyl group in the target compound may increase aqueous solubility compared to methylated analogs (e.g., Compound 15 ), though the acetylphenyl and ethyl ester groups could counterbalance this effect .
Biological Relevance :
- Thioether-linked compounds (e.g., AZ331 , 2d ) often exhibit enzyme inhibition or antimicrobial activity. The acetylphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, while the hydroxyl group could mediate interactions with polar residues .
Inference on Pharmacological Potential
The hydroxyl and acetyl groups may optimize pharmacokinetic properties, such as metabolic stability and tissue penetration .
Q & A
Basic Research Questions
What synthetic methodologies are optimal for preparing Ethyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-hydroxynicotinate?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of a chloro precursor (e.g., ethyl 6-chloro-5-cyano-2-hydroxynicotinate) with a thioacetamide derivative. Key steps include:
- Reagent selection : Use (4-acetylphenyl)amino-2-oxoethylthiol derivatives in THF/EtOH (3:1 v/v) under reflux .
- Reaction optimization : Adjust reaction time (65–72 hours) and molar ratios (amine:chloro precursor ≈ 1.2:1) to improve yields .
- Purification : Flash chromatography with gradients of n-hexane/ethyl acetate (50–70%) resolves polar byproducts .
Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Essential characterization methods include:
- NMR : Assign δ ~116.6 ppm (¹³C for CN group), δ ~170–175 ppm (carbonyl groups), and aromatic proton signals (δ 7.0–8.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
- Elemental analysis : Validate purity (C, H, N % within ±0.3% of theoretical values) .
How to screen initial biological activity for this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines .
- Dose-response curves : Establish IC₅₀ values with triplicate measurements to ensure reproducibility .
Advanced Research Questions
How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolve overlapping signals (e.g., rotamers from thioether groups) by acquiring spectra at 25°C and 60°C .
- 2D NMR (HSQC, HMBC) : Assign ambiguous quaternary carbons (e.g., pyridyl C-5 at δ ~89.1 ppm) and confirm connectivity .
- X-ray crystallography : Resolve tautomeric or stereochemical ambiguities (if crystalline material is obtainable) .
What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to AChE/BChE active sites, focusing on π-π stacking (nicotinate ring) and hydrogen bonding (hydroxyl/cyano groups) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
- Free energy calculations : Compute binding affinities via MM-PBSA/GBSA .
How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified acetylphenyl (e.g., halogenation) or thioether groups .
- Bioisosteric replacement : Replace the cyano group with nitro or trifluoromethyl to assess electronic effects .
- Pharmacophore mapping : Identify critical moieties (e.g., hydroxynicotinate core) using MOE or Discovery Studio .
How to address low yield in large-scale synthesis?
Methodological Answer:
- Solvent optimization : Replace THF/EtOH with acetonitrile for better solubility of intermediates .
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., thioether formation) .
What strategies mitigate instability of the hydroxynicotinate moiety?
Methodological Answer:
- pH control : Maintain reaction pH 6–7 to prevent hydrolysis of the ester group .
- Lyophilization : Store the compound as a lyophilized powder under argon to avoid degradation .
- Protecting groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) during synthetic steps .
Data Analysis and Interpretation
How to analyze conflicting bioactivity data across assay platforms?
Methodological Answer:
- Normalize data : Express activity as % inhibition relative to positive controls (e.g., donepezil for AChE) .
- Cross-validate : Repeat assays in orthogonal systems (e.g., fluorometric vs. colorimetric AChE assays) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify platform-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
